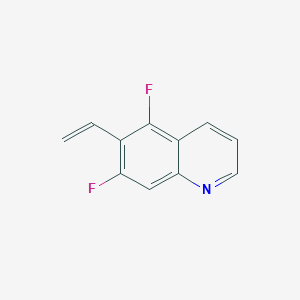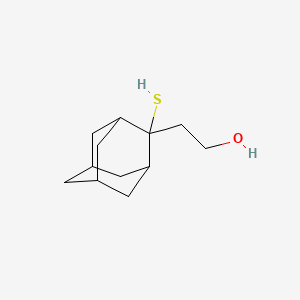
cis-3-(Morpholinomethyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-(Morpholinomethyl)cyclobutanol: is a chemical compound characterized by the presence of a cyclobutane ring substituted with a morpholinomethyl group and a hydroxyl group in the cis configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. One common method involves the use of a cationic titanocene complex as a catalyst, which facilitates the formation of the desired cis isomer with high selectivity . The reaction conditions often include the presence of trimethylsilyl chloride (TMSCl) and 2,4,6-collidine to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: cis-3-(Morpholinomethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
cis-3-(Morpholinomethyl)cyclobutanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cis-3-(Morpholinomethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
cis-1,2-Dibromocyclopentane: Another cycloalkane with cis configuration, used for comparison in stereochemistry studies.
cis-1,2-Dimethylcyclopropane: A small ring cycloalkane with cis configuration, used to study geometric isomerism.
Uniqueness: cis-3-(Morpholinomethyl)cyclobutanol is unique due to the presence of both a morpholinomethyl group and a hydroxyl group in the cis configuration on a cyclobutane ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3-(morpholin-4-ylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8-9,11H,1-7H2 |
InChIキー |
RMWRGVDWSLTNRX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 3-iodo-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B8387915.png)






